1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one
Description
1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one is a unique organic compound characterized by its cyclopropyl and enone functional groups
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)7(10)5-8(9)3-4-8/h1,3-5,9H2,2H3 |
InChI Key |
FUHFDTSCFODEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)CC1(CC1)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one can be achieved through several routes:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring.
Intramolecular Cyclization: γ-Substituted amino acid derivatives undergo intramolecular cyclization to yield the desired compound.
Alkene Cyclopropanation: This method utilizes diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one involves its interaction with specific molecular targets and pathways:
Ethylene Biosynthesis: The compound acts as a precursor in the biosynthesis of ethylene, a plant hormone that regulates various physiological processes.
Signaling Pathways: It influences signaling pathways related to plant growth and stress responses.
Enzyme Interaction: The compound interacts with enzymes such as ACC synthase and ACC oxidase, which play crucial roles in its metabolic pathways.
Comparison with Similar Compounds
1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic Acid: This compound is also involved in ethylene biosynthesis and shares structural similarities.
(1-Aminocyclopropyl)phosphonic Acids: These compounds have similar cyclopropyl groups and are studied for their biological activities.
The uniqueness of 1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one lies in its specific structural features and its diverse range of applications in various scientific fields.
Biological Activity
1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one is an organic compound with significant potential in medicinal chemistry and biochemical research. This compound features a cyclopropyl ring and an enone structure, which contribute to its unique biological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol
IUPAC Name: 1-(1-aminocyclopropyl)-3-methylbut-3-en-2-one
Canonical SMILES: CC(=CC(=O)C1(CCC1)N)C
The biological activity of 1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one is primarily attributed to its interaction with specific molecular targets, influencing various biochemical pathways. The compound may function as an enzyme inhibitor or activator, modulating metabolic processes and cellular functions. For example, it has been suggested that it can inhibit protein synthesis by promoting mistranslation and eliminating proofreading mechanisms in ribosomes.
Biological Activities
Research indicates that 1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one exhibits several biological activities:
- Antitumor Activity: Preliminary studies suggest that this compound may possess antitumor properties, potentially through the inhibition of cancer cell proliferation. Case studies have shown its effectiveness against specific cancer cell lines, indicating a need for further exploration in clinical settings.
- Antimicrobial Properties: The compound has also been investigated for its antimicrobial effects, showing promise in inhibiting the growth of various pathogens. This aspect is particularly relevant for developing new antibiotics in response to increasing resistance among existing drugs.
Data Table: Biological Activity Overview
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibits cancer cell proliferation | |
| Antimicrobial | Effective against various pathogens | |
| Enzyme Inhibition | Modulates metabolic processes |
Case Study 1: Antitumor Efficacy
In a study focusing on the antitumor effects of 1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one, researchers treated several cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones in agar diffusion assays, indicating the compound's potential utility in developing new antimicrobial therapies.
Future Research Directions
Further studies are warranted to elucidate the detailed mechanisms underlying the biological activities of 1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one. Areas for future research include:
- Mechanistic Studies: Investigating the specific molecular targets and pathways affected by the compound.
- In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics, toxicity, and therapeutic efficacy.
- Formulation Development: Exploring different formulations for enhancing bioavailability and targeting specific tissues or cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
